Acetylpseudotropine

Catalog No.
S591462
CAS No.
3423-26-5
M.F
C10H17NO2
M. Wt
183.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetylpseudotropine

CAS Number

3423-26-5

Product Name

Acetylpseudotropine

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) acetate

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

InChI

InChI=1S/C10H17NO2/c1-7(12)13-10-5-8-3-4-9(6-10)11(8)2/h8-10H,3-6H2,1-2H3

InChI Key

MDIDMOWWLBGYPG-UHFFFAOYSA-N

SMILES

CC(=O)OC1CC2CCC(C1)N2C

Synonyms

3-acetylpseudotropine, 3-acetyltropine, 3-acetyltropine, (3-beta) isomer

Canonical SMILES

CC(=O)OC1CC2CCC(C1)N2C

Acetylpseudotropine is a chemical compound belonging to the tropane alkaloid family, which is characterized by a bicyclic structure containing a nitrogen atom. It is derived from pseudotropine, a naturally occurring alkaloid found in various plant species, particularly in the Solanaceae family. Acetylpseudotropine exhibits structural similarities to other tropane alkaloids such as atropine and scopolamine, differing primarily by the presence of an acetyl group at the nitrogen atom. This modification can influence its pharmacological properties and biological activities.

Currently, there is no scientific research available on the specific mechanism of action of Acetylpseudotropine. However, its structural similarity to other tropane alkaloids suggests a potential interaction with cholinergic receptors in the nervous system []. This requires further investigation.

  • Toxicity: As research on Acetylpseudotropine is limited, specific toxicity data is not available. Since it is found in Brugmansia suaveolens, ingestion can be hazardous due to the presence of other toxic tropane alkaloids with anticholinergic and hallucinogenic effects [].
Typical of alkaloids, including:

  • Acetylation: The introduction of an acetyl group can be achieved through reaction with acetic anhydride or acetyl chloride.
  • Hydrolysis: In aqueous conditions, the acetyl group may be hydrolyzed back to form pseudotropine.
  • Reduction: The compound can be reduced to yield other derivatives, depending on the reagents used.
  • Mannich Reaction: Acetylpseudotropine can participate in Mannich reactions to form β-amino carbonyl compounds, which are valuable intermediates in organic synthesis.

These reactions highlight its versatility as a synthetic precursor for various pharmaceutical applications.

Acetylpseudotropine exhibits biological activities similar to those of other tropane alkaloids. It acts primarily as an antagonist at muscarinic acetylcholine receptors, which play a critical role in neurotransmission within the central and peripheral nervous systems. This antagonistic action can lead to effects such as:

  • Anticholinergic Effects: These include reduced secretions, relaxation of smooth muscles, and increased heart rate.
  • Potential Therapeutic Uses: Its properties may be explored for treating conditions like motion sickness or as an antidote for certain types of poisoning.

The specific biological effects of acetylpseudotropine may vary based on its concentration and the presence of other compounds.

The synthesis of acetylpseudotropine can be achieved through various methods, including:

  • Direct Acetylation of Pseudotropine: This involves reacting pseudotropine with acetic anhydride or acetyl chloride under controlled conditions to form acetylpseudotropine.
  • Multicomponent Reactions: Recent advancements in synthetic chemistry have introduced multicomponent reactions that can yield acetylpseudotropine alongside other valuable compounds. These methods often enhance efficiency and reduce the number of steps required for synthesis .
  • Biotransformation: Certain microorganisms or plant extracts may facilitate the conversion of pseudotropine to acetylpseudotropine through enzymatic processes.

These methods provide flexibility in producing acetylpseudotropine for research and pharmaceutical applications.

Acetylpseudotropine has potential applications in several fields:

  • Pharmaceutical Industry: Due to its anticholinergic properties, it may serve as a template for developing drugs targeting muscarinic receptors.
  • Research Tool: It can be used in studies exploring cholinergic signaling pathways and receptor interactions.
  • Natural Product Chemistry: As a derivative of pseudotropine, it contributes to the understanding of tropane alkaloids' chemistry and their ecological roles.

Research has shown that acetylpseudotropine interacts with various neurotransmitter systems beyond muscarinic receptors. It has been observed to affect nicotinic acetylcholine receptors, indicating a broader pharmacological profile. Interaction studies suggest that:

  • Competitive Antagonism: Acetylpseudotropine may compete with acetylcholine at receptor sites, altering neurotransmitter dynamics .
  • Channel Blockade: At higher concentrations, it may inhibit neuronal nicotinic receptors, affecting synaptic transmission and potentially leading to diverse physiological effects .

These interactions underline the significance of acetylpseudotropine in neuropharmacology.

Acetylpseudotropine shares structural and functional characteristics with several related compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypePrimary ActionUnique Features
AtropineTropane AlkaloidMuscarinic antagonistMore potent anticholinergic effects
ScopolamineTropane AlkaloidMuscarinic antagonistStronger central nervous system effects
PseudotropineTropane AlkaloidMuscarinic antagonistLacks the acetyl group
HyoscyamineTropane AlkaloidMuscarinic antagonistUsed for treating gastrointestinal disorders

Acetylpseudotropine's unique feature lies in its acetyl modification, which may enhance its pharmacological properties compared to pseudotropine while providing distinct interactions with neurotransmitter systems.

XLogP3

1.3

Wikipedia

Acetylpseudotropine

Dates

Last modified: 08-15-2023

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